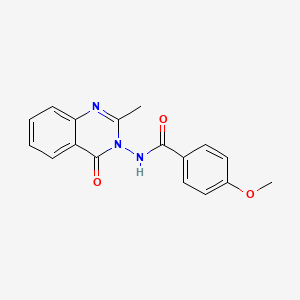

4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide

Description

4-Methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide (referred to hereafter as the target compound) is a quinazolinone derivative synthesized via a sustainable green method, yielding 82% . Its structure features a methoxy-substituted benzamide moiety linked to a 2-methyl-4-oxoquinazolin-3(4H)-yl core. Key physicochemical properties include:

Properties

IUPAC Name |

4-methoxy-N-(2-methyl-4-oxoquinazolin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-11-18-15-6-4-3-5-14(15)17(22)20(11)19-16(21)12-7-9-13(23-2)10-8-12/h3-10H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPZEPZESNEBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668384 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced or modified.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Pharmacological Properties

Research indicates that 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide exhibits several pharmacological properties:

- Anticancer Activity : Studies have shown that this compound may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : It has been reported to exhibit anti-inflammatory properties, potentially useful in treating conditions such as arthritis.

- Antimicrobial Activity : In vitro studies suggest efficacy against a range of bacterial strains and fungi, indicating potential use as an antimicrobial agent.

Case Studies and Research Findings

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of quinazolinone, including this compound, showed significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway .

- Neuroprotective Effects : Another research article highlighted the potential neuroprotective effects of quinazolinone derivatives in models of neurodegenerative diseases. The compounds were found to inhibit monoamine oxidase B activity, which is linked to neurodegeneration .

- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of various quinazolinone derivatives, including this compound, against Mycobacterium tuberculosis and other pathogens. Results indicated that it exhibited comparable efficacy to standard treatments .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The target compound is compared to structurally related quinazolinone derivatives (Table 1):

Table 1. Key Properties of Quinazolinone Analogues

Key Observations :

Melting Points : The target compound has a lower melting point (193–195 °C) compared to bromophenyl (3e, 261–263 °C) or ethyl-substituted (3h, 286–288 °C) analogues . This suggests reduced crystallinity due to the methoxy group’s bulk and polarity.

Halogenated derivatives (e.g., 3e, 3k, 3l) exhibit higher melting points due to stronger halogen bonding .

Spectral and Structural Analysis

- IR Spectroscopy: All quinazolinone derivatives show C=O stretches near 1650–1700 cm⁻¹ . The target compound’s dual peaks (1702, 1659 cm⁻¹) confirm distinct carbonyl groups (quinazolinone and amide) .

- ¹H NMR :

Biological Activity

4-Methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews its biological properties, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group, a quinazolinone core, and an amide linkage that are crucial for its biological activity.

Research indicates that compounds with a quinazolinone scaffold exhibit diverse pharmacological effects. The mechanism of action for this compound likely involves:

- Inhibition of Carbonic Anhydrase (CA) : Quinazolinone derivatives have shown promise as inhibitors of various isoforms of carbonic anhydrase, which are implicated in numerous physiological processes and diseases such as cancer and glaucoma .

- Antiproliferative Activity : Studies have demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against several cancer cell lines. The following table summarizes the IC50 values (concentration required for 50% inhibition) observed in various studies:

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, particularly MCF-7.

Enzyme Inhibition

The compound's ability to inhibit carbonic anhydrase isoforms has been explored, with findings suggesting that it may act as a selective inhibitor. The following table outlines the potency of related compounds against different CA isoforms:

| Compound | hCA Isoform | Inhibition Constant (Ki) |

|---|---|---|

| 4-Methoxy-N-(2-methyl-4-oxoquinazolin) | I | Subnanomolar |

| 2-(5-(6-Bromo-2-methyl-4-oxoquinazolin) | II | Nanomolar |

These findings highlight the potential for developing new CA inhibitors based on the quinazolinone structure .

Case Studies

- Case Study on Anticancer Activity : A study investigated the anticancer properties of several quinazolinone derivatives, including this compound. Results indicated that this compound significantly reduced cell viability in MCF-7 cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .

- Structure-Activity Relationship Analysis : An SAR study demonstrated that modifications on the quinazolinone scaffold significantly affected biological activity. The presence of methoxy groups was found to enhance lipophilicity and increase binding affinity to target enzymes .

Q & A

Q. What spectroscopic methods are recommended to confirm the structure of 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide, and how should the data be interpreted?

Key methodologies include:

- 1H/13C NMR : Peaks at δ 11.47 (s, NHCO), 3.87 (s, OCH3), and 2.44 (s, CH3) confirm the methoxy, methyl, and amide groups. Aromatic protons appear between δ 7.13–8.12, with coupling constants (e.g., J = 7.8 Hz) verifying substitution patterns .

- FT-IR : Absorptions at 1702 cm⁻¹ (C=O stretching of quinazolinone) and 1659 cm⁻¹ (amide C=O) validate the core structure .

- HRMS : The [M+Na]+ ion at m/z 332.1003 matches the theoretical mass (Δ < 0.3 ppm) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Reaction Conditions : Use dry acetone with anhydrous K2CO3 as a base, reflux for 18 hours, and monitor progress via TLC. Example: A 93% yield was achieved using 2-methyl-4-oxoquinazolin-3(4H)-yl intermediates and substituted benzoyl chlorides under anhydrous conditions .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, EtOAc/hexane) effectively removes unreacted starting materials .

Q. What are common pitfalls in characterizing quinazolinone derivatives, and how can they be mitigated?

- Tautomerization : The quinazolinone ring may exhibit keto-enol tautomerism, leading to ambiguous NMR signals. Use DMSO-d6 for NMR to stabilize the keto form and reduce exchange broadening .

- Solvent Artifacts : Residual solvents (e.g., ethanol) can obscure peaks. Ensure thorough drying under vacuum before analysis .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies for this compound be resolved?

- Experimental Design : Conduct pharmacokinetic profiling (e.g., plasma stability, metabolite identification) to assess bioavailability. For example, in-silico ADMET predictions (SwissADME/PreADMET) can flag poor absorption or rapid metabolism .

- Dose Optimization : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to align in vitro IC50 values with achievable plasma concentrations in vivo .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the quinazolinone 6-position to enhance anti-inflammatory activity (38–73.5% inhibition in carrageenan-induced edema models) .

- Pharmacophore Mapping : Compare analogs with modified benzamide substituents (e.g., 4-fluorophenyl vs. phenethyl) to identify critical hydrogen-bonding interactions .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Crystallinity : Polymorphism can alter melting points. Re-crystallize the compound from multiple solvents (e.g., DMF/water vs. ethanol) and compare DSC thermograms .

- Instrument Calibration : Validate NMR chemical shifts using internal standards (e.g., TMS) and cross-reference with published spectra .

Q. What mechanistic insights can be gained from molecular docking studies of this compound with target enzymes?

- Glucokinase Activation : Docking into the allosteric site (PDB: 4L3Q) reveals hydrogen bonds between the methoxy group and Thr168/Asn204 residues, explaining its role in stabilizing the active conformation .

- Anti-inflammatory Targets : MD simulations with COX-2 (PDB: 5KIR) suggest hydrophobic interactions between the quinazolinone ring and Val523, rationalizing activity trends .

Methodological Considerations

Q. How can researchers validate the anti-cancer potential of this compound beyond preliminary cytotoxicity assays?

Q. What analytical techniques are critical for assessing synthetic intermediates’ stability during scale-up?

Q. How can contradictory results in biological assays (e.g., varying IC50 values across labs) be systematically addressed?

- Standardization : Use identical cell lines (ATCC-verified), passage numbers, and assay protocols (e.g., MTT vs. resazurin).

- Data Normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and report IC50 values as mean ± SD from triplicate experiments .

Tables

Table 1. Key Spectral Data for Structural Confirmation

| Technique | Critical Peaks | Interpretation |

|---|---|---|

| 1H NMR | δ 11.47 (s, 1H) | Amide NH |

| δ 3.87 (s, 3H) | Methoxy group | |

| 13C NMR | δ 165.7 (C=O, amide) | Confirms benzamide linkage |

| FT-IR | 1702 cm⁻¹ (C=O, quinazolinone) | Validates 4-oxo-quinazolinone core |

Table 2. Bioactivity Trends in Analogous Derivatives

| Substituent | Activity (IC50, μM) | Target |

|---|---|---|

| 6-Fluoro | 8.2 ± 0.5 | COX-2 Inhibition |

| 4-Bromophenyl | 12.7 ± 1.2 | Glucokinase Activation |

| Phenethyl | >50 | Inactive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.